molecular formula C21H21N3O10S B600015 Piroxicam O-|A-D-Glucuronide CAS No. 108929-12-0

Piroxicam O-|A-D-Glucuronide

Cat. No.: B600015
CAS No.: 108929-12-0
M. Wt: 507.47
InChI Key: KDCQAKWMMCEUEI-DQSYDGHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Piroxicam (B610120) as a Pharmaceutical Substrate for Glucuronidation

Piroxicam undergoes extensive metabolism in the body, with glucuronidation representing a significant secondary metabolic pathway. clinpgx.org The primary route of metabolism involves hydroxylation of the pyridyl ring to form 5'-hydroxypiroxicam (B1141874), a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2C9. clinpgx.orgnih.gov Following this initial phase I reaction, both piroxicam and its hydroxylated metabolite can undergo a phase II conjugation reaction, namely glucuronidation.

The process of glucuronidation involves the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the drug molecule. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). While the specific UGT isoforms responsible for the direct glucuronidation of piroxicam have not been definitively identified in the available research, it is known that multiple UGT enzymes are involved in the hepatic metabolism of NSAIDs in general. researchgate.net Notably, UGT1A1, UGT1A9, UGT2B4, and UGT2B7 have been implicated in the glucuronidation of various NSAIDs. researchgate.net The formation of Piroxicam O-α-D-Glucuronide is a result of the attachment of glucuronic acid to the parent piroxicam molecule.

Significance of Glucuronide Metabolites in Biotransformation Research

The formation of glucuronide metabolites is a crucial aspect of biotransformation with significant implications for a drug's fate in the body. The addition of the highly polar glucuronic acid moiety dramatically increases the water solubility of the parent compound. This increased hydrophilicity is a key factor in facilitating the excretion of the drug from the body, primarily via urine and bile.

In the context of piroxicam, the conversion to its glucuronide metabolite is a detoxification step, as it generally leads to a pharmacologically inactive and more readily excretable compound. Research into the formation and elimination of Piroxicam O-α-D-Glucuronide is essential for several reasons:

Understanding Drug Clearance: The rate and extent of glucuronidation directly impact the half-life and clearance of piroxicam.

Assessing Drug-Drug Interactions: Co-administered drugs that inhibit or induce the activity of UGT enzymes can potentially alter the metabolism of piroxicam, leading to changes in its efficacy or toxicity.

Investigating Interindividual Variability: Genetic polymorphisms in UGT enzymes can lead to variations in the rate of glucuronide formation, contributing to differences in drug response among individuals.

While the pharmacological activity of many glucuronide metabolites is significantly reduced or eliminated compared to the parent drug, this is not always the case. However, specific studies on the pharmacological activity of Piroxicam O-α-D-Glucuronide are not extensively detailed in the reviewed scientific literature.

Overview of Research Approaches for Piroxicam O-α-D-Glucuronide

A variety of research methodologies have been employed to study the metabolism of piroxicam and the formation of its glucuronide metabolite. These approaches can be broadly categorized into in vivo and in vitro studies, supported by a range of analytical techniques.

In Vivo Studies:

Animal Models: The biotransformation of piroxicam has been investigated in several animal species, including rats, dogs, and monkeys. researchgate.netnih.gov These studies have been instrumental in identifying the major metabolic pathways, including the formation of the glucuronide conjugate. researchgate.net

Human Studies: Research in human subjects has confirmed that the metabolism of piroxicam is similar to that observed in animal models, with a glucuronide of piroxicam being identified as a metabolite. researchgate.net

In Vitro Studies:

Human Liver Microsomes: In vitro experiments using human liver microsomes are a common approach to study the enzymatic reactions involved in drug metabolism. These preparations contain a high concentration of drug-metabolizing enzymes, including UGTs, and are used to investigate the kinetics of glucuronide formation.

Recombinant UGT Enzymes: To identify the specific UGT isoforms responsible for a particular glucuronidation reaction, researchers often use individually expressed recombinant UGT enzymes.

Analytical Techniques:

A range of sophisticated analytical methods are utilized to separate, identify, and quantify piroxicam and its metabolites from biological matrices.

Analytical TechniqueApplication in Piroxicam Research
High-Performance Liquid Chromatography (HPLC) A cornerstone technique for the separation and quantification of piroxicam and its metabolites, including the glucuronide, in plasma and urine. scielo.br
Spectrophotometry Used for the determination of piroxicam in pharmaceutical formulations and, in some cases, biological fluids.
Mass Spectrometry (MS) Often coupled with HPLC (LC-MS), it provides high sensitivity and specificity for the identification and structural elucidation of metabolites.
Capillary Zone Electrophoresis (CZE) An alternative separation technique that has been applied to the analysis of piroxicam in pharmaceutical preparations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O10S/c1-24-13(19(28)23-12-8-4-5-9-22-12)17(10-6-2-3-7-11(10)35(24,31)32)33-21-16(27)14(25)15(26)18(34-21)20(29)30/h2-9,14-16,18,21,25-27H,1H3,(H,29,30)(H,22,23,28)/t14-,15-,16+,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCQAKWMMCEUEI-DQSYDGHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858324
Record name 2-Methyl-1,1-dioxo-3-[(pyridin-2-yl)carbamoyl]-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108929-12-0
Record name 2-Methyl-1,1-dioxo-3-[(pyridin-2-yl)carbamoyl]-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization of Piroxicam O Alpha D Glucuronide

Chemical Synthesis Methodologies for O-Glucuronides

The chemical synthesis of O-glucuronides, including that of Piroxicam (B610120) O-β-D-Glucuronide, presents notable challenges. These syntheses are often multi-step processes that require careful control of protecting groups and reaction conditions to achieve the desired product with good yield and stereoselectivity. au.dk

Koenigs-Knorr Reaction and Variants for Piroxicam O-β-D-Glucuronide Synthesis

The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds, making it a cornerstone for the synthesis of O-glucuronides. wikipedia.orgresearchgate.net This reaction typically involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, often a heavy metal salt like silver carbonate or silver triflate. wikipedia.orgresearchgate.net

In the context of Piroxicam O-β-D-Glucuronide synthesis, the hydroxyl group of Piroxicam (or a protected derivative) acts as the alcohol, and a protected glucuronyl halide, such as acetobromo-α-D-glucuronic acid methyl ester, serves as the glucuronyl donor. researchgate.net The use of a participating protecting group, like an acetyl group, at the C2 position of the glucuronyl donor is crucial for achieving the desired β-configuration of the anomeric center through neighboring group participation. wikipedia.org This anchimeric assistance leads to the formation of a stable 1,2-trans product. wikipedia.org

Variants of the Koenigs-Knorr reaction may employ different promoters, such as mercuric salts (in the Helferich method), to optimize reaction conditions and yields. wikipedia.org The synthesis of glucuronide metabolites of aliphatic tertiary amines and chlorpromazine (B137089) has been successfully achieved using the Koenigs-Knorr reaction. dergipark.org.trresearchgate.net

Table 1: Key Aspects of the Koenigs-Knorr Reaction for Glucuronide Synthesis

FeatureDescription
Reactants Glycosyl halide (e.g., acetobromoglucose) and an alcohol (e.g., Piroxicam). wikipedia.org
Promoter Typically heavy metal salts like silver carbonate or mercuric cyanide. wikipedia.orgresearchgate.net
Stereochemistry A participating group at C2 of the glycosyl donor directs the formation of the 1,2-trans glycoside (β-anomer). wikipedia.org
Challenges Requires multi-step procedures with protection and deprotection steps. au.dk

Stereoselective Synthesis Approaches for Glucuronide Isomers

Achieving stereoselectivity is a critical aspect of glucuronide synthesis, as the biological activity of different isomers can vary significantly. hyphadiscovery.com The formation of the β-anomer is typically desired as it is the configuration produced in vivo by metabolic processes. arkat-usa.org

As mentioned, the Koenigs-Knorr reaction, with appropriate neighboring group participation, is a primary method for obtaining the β-glucuronide. wikipedia.org However, if non-participating protecting groups (e.g., benzyl (B1604629) ethers) are used at the C2 position, mixtures of α and β anomers can result. wikipedia.org

Alternative strategies to control stereoselectivity include the use of different glycosyl donors and reaction conditions. For instance, the trichloroacetimidate (B1259523) method can also be employed for conjugation, offering another route to control the stereochemical outcome. arkat-usa.org The choice of solvent, temperature, and Lewis acid catalyst can also influence the anomeric ratio. Careful optimization of these parameters is essential for the stereoselective synthesis of specific glucuronide isomers.

Enzymatic and Biocatalytic Synthesis of Piroxicam O-β-D-Glucuronide

Enzymatic and biocatalytic methods offer greener and often more selective alternatives to chemical synthesis for producing glucuronides. oup.com These methods leverage the specificity of enzymes involved in natural glucuronidation pathways.

Utilization of Uridine 5'-Diphosphoglucuronic Acid (UDPGA) and UGTs in Glucuronide Biosynthesis

In biological systems, glucuronidation is a major Phase II metabolic reaction catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). dergipark.org.trnih.govwikipedia.org This process involves the transfer of glucuronic acid from the activated sugar nucleotide, Uridine 5'-diphosphoglucuronic acid (UDPGA), to a substrate molecule. nih.govwikipedia.org The resulting glucuronide conjugate is more water-soluble and readily excreted from the body. wikipedia.org

For the synthesis of Piroxicam O-β-D-Glucuronide, this enzymatic approach utilizes specific UGT isoforms that recognize Piroxicam as a substrate. The reaction requires the presence of UDPGA as the glucuronyl donor and a source of the UGT enzyme, which can be recombinant enzymes. hyphadiscovery.comnih.gov The UGT enzymes are membrane-bound proteins primarily located in the endoplasmic reticulum of liver cells and other tissues. nih.govsolvobiotech.com Several UGT isoforms, such as those in the UGT1A and UGT2B families, are known to be involved in the glucuronidation of a wide range of drugs, including NSAIDs. xenotech.comresearchgate.net

Microbial Biotransformation for Glucuronide Generation

Microbial biotransformation presents a valuable tool for the synthesis of drug metabolites, including glucuronides, that can be challenging to produce through traditional chemical methods. dergipark.org.trhyphadiscovery.com This technique employs whole microbial cells, such as fungi or bacteria, as biocatalysts. dergipark.org.trhyphadiscovery.com Certain microorganisms possess enzymatic machinery, including UGT-like enzymes, capable of glucuronidating xenobiotic compounds like Piroxicam. hyphadiscovery.com

For example, various fungal strains have been shown to efficiently metabolize NSAIDs, producing hydroxylated and other metabolites. researchgate.net While direct evidence for Piroxicam glucuronidation by the specific fungi mentioned is pending, the potential for microbial systems to perform this conjugation is significant. hyphadiscovery.com The process often involves incubating the parent drug with a selected microbial culture, followed by extraction and purification of the desired glucuronide metabolite. hyphadiscovery.com This method can be particularly advantageous for producing glucuronides that result from sequential reactions, such as hydroxylation followed by glucuronidation. hyphadiscovery.com

Liver Microsome Preparations in Glucuronide Biosynthesis

Liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells upon homogenization, are a rich source of drug-metabolizing enzymes, including UGTs. nih.govcuni.cz As such, they are widely used in in vitro studies to investigate the metabolic fate of drugs and to synthesize drug metabolites. nih.govcuni.cz

The biosynthesis of Piroxicam O-β-D-Glucuronide using liver microsomes involves incubating Piroxicam with a microsomal preparation in the presence of the essential cofactor, UDPGA. solvobiotech.comevotec.com To ensure the accessibility of UDPGA to the active site of the UGTs within the microsomal vesicles, a pore-forming agent like alamethicin (B1591596) is often included in the incubation mixture. solvobiotech.comevotec.com The reaction is typically conducted at a physiological temperature (37°C) and pH. ju.edu.jo Microsomes from various species, including human, can be used, although metabolic profiles can differ. ju.edu.jo For instance, studies have shown that the intrinsic clearance of Piroxicam in minipig and human liver microsomes is similar. ju.edu.jo While direct glucuronidation of Piroxicam has not been observed in some studies with cat liver microsomes, its primary metabolite, 5'-hydroxypiroxicam (B1141874), is known to be glucuronidated. nih.gov

Table 2: Comparison of Synthesis Methods for Piroxicam O-β-D-Glucuronide

MethodKey FeaturesAdvantagesDisadvantages
Chemical Synthesis (Koenigs-Knorr) Uses glycosyl halides and promoters. wikipedia.orgWell-established, scalable. hyphadiscovery.comMulti-step, requires protecting groups, can have stereoselectivity issues. au.dkwikipedia.org
Enzymatic Synthesis (UGTs & UDPGA) Utilizes specific enzymes and the natural glucuronyl donor. nih.govHigh selectivity (regio- and stereo-), mild reaction conditions. oup.comCost of enzymes and cofactors can be high.
Microbial Biotransformation Employs whole microorganisms as biocatalysts. hyphadiscovery.comCan produce complex metabolites, environmentally friendly. hyphadiscovery.comoup.comScreening for suitable strains can be time-consuming, yields may vary. hyphadiscovery.com
Liver Microsomes Uses subcellular fractions rich in metabolizing enzymes. nih.govMimics in vivo metabolism, useful for metabolic profiling. ju.edu.joLimited scalability, requires cofactors and specific incubation conditions. solvobiotech.comevotec.com

Purification Strategies for Piroxicam O-β-D-Glucuronide Research Standards

The generation of high-purity research standards for Piroxicam O-β-D-Glucuronide is essential for accurate analytical testing and research. lgcstandards.com The purification process is critical, particularly when the glucuronide is produced via methods like microbial biotransformation or isolated from complex biological matrices such as urine. hyphadiscovery.com A variety of chromatographic and crystallization techniques are employed to isolate and purify the metabolite to meet the rigorous quality standards required for reference materials. synzeal.comlgcstandards.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of piroxicam metabolites. evitachem.com Reversed-phase HPLC methods are commonly developed for the analysis and purification of piroxicam and its derivatives. ufrgs.br These methods offer high resolution and are scalable, making them suitable for isolating specific metabolites from reaction mixtures or biological extracts. The selection of column, mobile phase, and detection parameters is optimized to achieve efficient separation from the parent drug and other related substances. For instance, a C18 column is frequently used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724). ufrgs.br

In addition to chromatography, crystallization is a fundamental technique for purifying piroxicam and can be adapted for its metabolites. srce.hrmdpi.com Methods such as solvent evaporation and slow crystallization from various organic solvents and solvent mixtures are utilized. srce.hr The choice of solvent can influence the crystal form (polymorphism), which is a critical characteristic of a reference standard. srce.hrmdpi.com For example, piroxicam can be recrystallized from ethanol (B145695) to produce different crystal habits depending on the cooling rate. ijisrt.com

For research standards produced through biotransformation, purification is a multistep process. hyphadiscovery.com Following microbial synthesis, the culture medium containing the target glucuronide is typically subjected to extraction and a series of chromatographic steps to isolate the pure compound. hyphadiscovery.com Specialized laboratories have developed expertise in purifying glucuronides even when they are present in minute quantities within large volumes of biological fluids. hyphadiscovery.com The identity and purity of the final product are confirmed using advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. hyphadiscovery.comsci-hub.se

The table below summarizes common purification techniques and their applications in preparing Piroxicam O-β-D-Glucuronide research standards.

Table 1: Purification Techniques for Piroxicam Glucuronide Standards

Purification Technique Application & Details Key Characterization Methods Citations
High-Performance Liquid Chromatography (HPLC) Primary method for isolation and purification of glucuronide metabolites from synthesis reaction mixtures or biological extracts. evitachem.com A common setup uses a C18 column with a mobile phase like acetonitrile and a buffered aqueous solution. ufrgs.br HPLC Purity Analysis, UV Spectroscopy evitachem.comufrgs.br
Microbial Biotransformation & Purification Synthesis of the O-glucuronide followed by extraction and chromatographic purification. A 50 ml scale biotransformation can yield sub-milligram quantities of pure material. hyphadiscovery.com NMR Spectroscopy, Mass Spectrometry hyphadiscovery.com
Crystallization Used to obtain high-purity solid material and control the polymorphic form. Techniques include slow evaporation from solvents like ethanol or solvent mixtures (e.g., acetone/benzene, chloroform/acetone). srce.hrmdpi.com X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), FT-IR Spectroscopy srce.hr

| Thin-Layer Chromatography (TLC) | Often used for reaction monitoring and assessing the purity of fractions during the purification process. researchgate.net | Rf Value Comparison | researchgate.net |

The following table provides an example of HPLC conditions that can be adapted for the purification of Piroxicam O-β-D-Glucuronide.

Table 2: Example HPLC Parameters for Piroxicam Analysis

Parameter Condition Citation
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm) ufrgs.br
Mobile Phase Acetonitrile : 0.3% Triethylamine (pH 5.0) (30:70 v/v) ufrgs.br
Flow Rate 1.0 mL/min ufrgs.br
Detection Photodiode Array (PDA) at 248 nm ufrgs.br

| Temperature | 30 °C | ufrgs.br |

Metabolic Pathways and Enzymatic Biotransformation of Piroxicam to Its O Alpha D Glucuronide

General Principles of Glucuronidation as a Phase II Metabolic Reaction

Glucuronidation is a pivotal Phase II metabolic reaction, representing the most common conjugation pathway for a wide array of substances, including drugs and endogenous compounds. msdmanuals.comlibretexts.org This process involves the covalent attachment of a glucuronic acid moiety to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govuef.fi The primary aim of this synthetic reaction is to increase the polarity and water solubility of the substrate, thereby facilitating its excretion from the body, primarily through urine and bile. msdmanuals.comnih.gov

This biotransformation is considered a major detoxification pathway, as it typically leads to the inactivation of pharmacologically active compounds. uef.fi Phase II reactions, like glucuronidation, follow Phase I reactions (such as oxidation, reduction, or hydrolysis), which introduce or expose functional groups on the substrate. msdmanuals.com However, for some compounds, glucuronidation can be the primary and dominant metabolic route. nih.gov

The enzymes responsible for glucuronidation, UGTs, are predominantly located in the endoplasmic reticulum of various tissues, with the highest concentration found in the liver. msdmanuals.comxenotech.com The reaction requires an activated form of glucuronic acid, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), which serves as the donor of the glucuronyl group. uef.fixenotech.com This cofactor is essential for the enzymatic transfer to a nucleophilic functional group (e.g., hydroxyl, carboxyl, amine, or thiol) on the substrate. uef.fi

Identification of UGT Isoforms Involved in Piroxicam (B610120) Glucuronidation

The biotransformation of piroxicam includes a secondary metabolic pathway involving glucuronidation. pharmgkb.org While the primary route is hydroxylation via CYP2C9, the subsequent conjugation of the 5'-hydroxy-piroxicam metabolite to form a glucuronide is a significant step in its elimination. pharmgkb.orgnih.gov Additionally, piroxicam itself can undergo direct glucuronidation.

Substrate Specificity of UGTs Towards Piroxicam and Related Carboxylic Acids

The UGT superfamily of enzymes exhibits broad and often overlapping substrate specificities. For non-steroidal anti-inflammatory drugs (NSAIDs) containing a carboxylic acid moiety, several UGT isoforms have been identified as key players in their glucuronidation.

Studies investigating the glucuronidation of various carboxylic acid-containing compounds have demonstrated that UGT2B7 is a major isoform involved in this process. pharmgkb.org Other isoforms, such as UGT1A3 and UGT1A9, also contribute to the glucuronidation of carboxylic acids. pharmgkb.orgupol.cz For instance, UGT1A9 and UGT2B7 are known to be involved in the metabolism of NSAIDs like mefenamic acid, flufenamic acid, and naproxen. researchgate.net The selectivity of UGT1A3 is noted for both aliphatic and aromatic carboxylic acids. upol.cz

While specific UGT isoforms responsible for the direct glucuronidation of piroxicam are not extensively detailed in the provided search results, the general understanding of NSAID metabolism suggests the involvement of isoforms known to act on carboxylic acids. It is important to note that while many NSAIDs are substrates for UGT2B7 and to a lesser extent UGT1A isoforms, there can be compound-specific differences. utoronto.ca

Cofactor Dependence in UDP-Glucuronosyltransferase Reactions

The enzymatic activity of UDP-glucuronosyltransferases is critically dependent on the presence of the high-energy sugar donor, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA). uef.fixenotech.comresearchgate.net This cofactor provides the glucuronic acid moiety that is transferred to the aglycone substrate. nih.gov The synthesis of UDPGA itself is an important prerequisite for the glucuronidation reaction to occur. xenotech.com

The UGT-mediated reaction is a bisubstrate reaction, requiring both the drug substrate (aglycone) and the UDPGA cofactor. researchgate.net The mechanism is generally considered to follow a compulsory-order ternary model, where the enzyme binds to the substrates in a specific sequence. researchgate.net In in vitro assays, UDPGA is typically supplied in excess to ensure that it is not a rate-limiting factor in the reaction kinetics. researchgate.net While UDPGA is the primary cofactor, some UGTs can utilize alternative cofactors like UDP-glucose, UDP-xylose, and UDP-galactose, although this is less common for drug metabolism. xenotech.com The binding of UDPGA to the UGT enzyme is a crucial step, and the C-terminal domain of the UGT protein contains the binding site for this cofactor. nih.govnih.gov

In Vitro Metabolic Stability and Glucuronide Formation in Microsomal Systems

In vitro systems, particularly liver microsomes, are widely used to assess the metabolic stability of drug candidates and to identify the metabolites formed. ju.edu.jotandfonline.com These systems contain a high concentration of drug-metabolizing enzymes, including UGTs. msdmanuals.com The stability of a compound in these systems provides an indication of its likely in vivo clearance. nih.gov For piroxicam, in vitro studies using liver microsomes have been conducted to evaluate its metabolic fate. ju.edu.jo

Species-Specific Differences in Piroxicam Glucuronidation Profiles

Significant species differences in drug metabolism are a well-documented phenomenon, and piroxicam is no exception. nih.govresearchgate.net The metabolic pathways of piroxicam have been studied in various laboratory animals, including rats, dogs, and rhesus monkeys. nih.govwho.int

Qualitatively, the metabolic pathways, including hydroxylation and subsequent conjugation, are similar across these species and humans. who.int However, quantitative differences exist. For instance, in rats, additional hydroxylation on the benzothiazine nucleus occurs, a pathway not observed in other species. nih.govwho.int

A comparative study of NSAID metabolism in liver microsomes from dogs, minipigs, monkeys, and humans revealed that piroxicam showed similar intrinsic clearance in minipig and human liver microsomes. ju.edu.jo In contrast, it was stable in monkey liver microsomes. ju.edu.jo Another study highlighted that cats clear oxidized drugs like piroxicam much more rapidly than humans and dogs, indicating a significant species difference in oxidative metabolism, which is the primary phase I step before glucuronidation of the main metabolite. nih.gov

The table below summarizes some of the observed species differences in piroxicam metabolism.

SpeciesKey Metabolic Features of PiroxicamReference
Rat Metabolized by hydroxylation, cyclodehydration, and further reactions. nih.gov Also shows additional hydroxylation on the benzothiazine nucleus. nih.govwho.int nih.govwho.int
Dog Metabolized by hydroxylation and cyclodehydration. nih.gov nih.gov
Rhesus Monkey Metabolized by hydroxylation and cyclodehydration. nih.gov Stable in liver microsomes in one study. ju.edu.jo ju.edu.jonih.gov
Minipig Shows similar intrinsic clearance in liver microsomes to humans. ju.edu.jo ju.edu.jo
Cat Clears piroxicam much more rapidly than humans and dogs, primarily through oxidation. nih.gov nih.gov
Human Primarily metabolized by hydroxylation to 5'-hydroxypiroxicam (B1141874), followed by glucuronidation. pharmgkb.orgnih.gov pharmgkb.orgnih.gov

Comparison of Metabolic Pathways in Preclinical Models

Preclinical animal models are essential for predicting human drug metabolism. researchgate.net However, as highlighted by the species-specific differences, no single animal model perfectly replicates human metabolism for all drugs.

For piroxicam, the primary metabolic pathway of hydroxylation is consistent across humans and the preclinical species studied (rat, dog, monkey). who.int This makes these species relevant for studying the initial phase I metabolism. The subsequent glucuronidation of the hydroxylated metabolite is also a shared pathway. nih.gov

However, the differences in the rates and minor pathways of metabolism are crucial considerations. The finding that minipig liver microsomes show similar intrinsic clearance for piroxicam as human liver microsomes suggests that the minipig may be a more predictive preclinical model for this particular drug compared to dogs or monkeys. ju.edu.jo In contrast, the rapid clearance in cats suggests they are a less suitable model for predicting piroxicam's pharmacokinetics in humans. nih.gov

The choice of an appropriate preclinical model is therefore critical and should be based on comparative metabolic data. The development of humanized mouse models, such as those expressing human UGT1 genes (hUGT1 mice), offers a promising tool to overcome species differences and better predict human drug glucuronidation. researchgate.net

Analytical Methodologies for Piroxicam O Alpha D Glucuronide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of Piroxicam (B610120) and its metabolites, enabling their separation from complex biological samples and subsequent quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Piroxicam and its metabolites from biological fluids. researchgate.netnih.gov The development of a robust HPLC method involves optimizing several parameters to achieve adequate separation and sensitivity.

Method Development: A typical HPLC method for Piroxicam analysis utilizes a reversed-phase C18 column. ufrgs.brrjptonline.org The mobile phase composition is a critical factor, often consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as phosphate (B84403) or citrate (B86180) buffer, with the pH adjusted to ensure optimal separation. ufrgs.brrjptonline.orgfarmaciajournal.com For instance, one method employs a mobile phase of trifluoroacetic acid and acetonitrile in a 60:40 (v/v) ratio, delivered at a flow rate of 1.1 mL/min. farmaciajournal.com Another method uses a mixture of methanol and 2% phosphoric acid (pH 2.7) (70:30, v/v) with a flow rate of 1 mL/min. nih.gov Detection is commonly performed using a UV detector at a wavelength where Piroxicam exhibits strong absorbance, such as 248 nm or 325-360 nm. ufrgs.brrjptonline.orgresearchgate.net

Validation: Method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure the method is reliable and reproducible. ufrgs.brfarmaciajournal.com Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. farmaciajournal.com

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. Linearity for Piroxicam has been demonstrated over concentration ranges such as 0.25-25 µg/mL and 4.00-12.01 µg/mL. rjptonline.orgfarmaciajournal.com

Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels. farmaciajournal.com

Accuracy: The closeness of the test results obtained by the method to the true value. farmaciajournal.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. researchgate.net For example, one method reported an LOD of 0.035 μg/ml and an LOQ of 0.0625 μg/ml for Piroxicam. researchgate.net

The following table summarizes key parameters from various validated HPLC methods for Piroxicam analysis:

ParameterMethod 1 farmaciajournal.comMethod 2 ufrgs.brMethod 3 rjptonline.orgMethod 4 researchgate.net
Column -RP C18 (150 x 4.6 mm, 5 µm)Kromacil C18 (250 x 4.6 mm, 5 µm)SB-C18 Eclipse (150x4.6, 5µm)
Mobile Phase Trifluoroacetic acid: Acetonitrile (60:40 v/v)Acetonitrile: 0.3% Triethylamine solution pH 3.0 (30:70 v/v)25mM KH2PO4 buffer (pH 3.0): Acetonitrile (60:40 v/v)Water: Acetonitrile (50:50)
Flow Rate 1.1 mL/min1.0 mL/min1.0 mL/min0.5 mL/min
Detection (UV) -248 nm325 nm360 nm
Retention Time -6.8 min5.525 min2.55 min
Linearity Range 0.25-25 µg/mL5–80 μg/mL4.00-12.01 µg/mL5-90µg/mL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for quantifying low concentrations of Piroxicam and its metabolites, including Piroxicam O-α-D-Glucuronide, in complex biological matrices. nih.govnih.gov

Methodology: This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. diva-portal.org The analyte is first separated on an LC column, often a C18 column, and then introduced into the mass spectrometer. nih.govresearchgate.net Electrospray ionization (ESI) is a commonly used ionization technique for these compounds. researchgate.net The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. researchgate.net For Piroxicam, a common transition monitored is m/z 332.2 → 94.8. researchgate.net

Applications: LC-MS/MS has been successfully used to quantify Piroxicam and its major metabolite, 5'-hydroxypiroxicam (B1141874), in human plasma and saliva. nih.gov The lower limit of quantification (LLOQ) for Piroxicam has been reported to be as low as 6.1 ng/mL in plasma and 0.15 ng/mL in saliva. nih.gov For 5'-hydroxypiroxicam, the LLOQ was 1.2 ng/mL in plasma and 0.15 ng/mL in saliva. nih.gov These methods are crucial for pharmacokinetic studies. nih.govresearchgate.net A study investigating the rapid screening of drugs in postmortem toxicology also utilized a liquid chromatography-tandem mass spectrometry (QTrap) method for the detection of Piroxicam in whole blood samples. researchgate.net

The table below outlines the parameters of a validated LC-MS/MS method for Piroxicam and its metabolite:

ParameterValue nih.gov
Column LiChroCART 125-4 RP Select-B Sorbent C18
Mobile Phase Methanol: 2% Phosphoric Acid (pH 2.7) (70:30, v/v)
Flow Rate 1 mL/min
Run Time 4 min
LLOQ (Piroxicam) Plasma: 6.1 ng/mL, Saliva: 0.15 ng/mL
LLOQ (5'-hydroxypiroxicam) Plasma: 1.2 ng/mL, Saliva: 0.15 ng/mL

Spectroscopic and Spectrometric Approaches for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic and spectrometric methods are indispensable for the definitive structural confirmation of metabolites like Piroxicam O-α-D-Glucuronide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure elucidation of organic molecules, including drug metabolites. hyphadiscovery.com It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net For Piroxicam O-α-D-Glucuronide, NMR is used to confirm the identity and stereochemistry of the glucuronic acid moiety and its point of attachment to the Piroxicam structure. hyphadiscovery.comuliege.be Techniques such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC are employed to establish the complete structure. hyphadiscovery.com The anomeric proton of the glucuronide typically shows a characteristic chemical shift and coupling constant in the 1H NMR spectrum, which helps in determining the α or β configuration of the glycosidic bond. uliege.be While mass spectrometry can predict a structure, NMR provides definitive confirmation. hyphadiscovery.com

Advanced Mass Spectrometry (MSn, Q-TOF) for Metabolite Identification

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MSn) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, are critical for the initial identification and structural characterization of metabolites. diva-portal.org

Methodology: These techniques provide high-resolution mass measurements and detailed fragmentation patterns. In a typical metabolite identification workflow, a neutral loss scan can be used to screen for glucuronide conjugates by looking for a characteristic loss of 176 Da, which corresponds to the glucuronic acid moiety. diva-portal.org High-resolution mass spectrometers like Q-TOF provide accurate mass measurements, which allow for the determination of the elemental composition of the metabolite and its fragments. This information is crucial for proposing a chemical structure. diva-portal.orgd-nb.info MSn experiments, performed on instruments like an ion trap, can provide detailed fragmentation pathways, further aiding in the structural elucidation. diva-portal.org

Sample Preparation Techniques for Glucuronide Analysis in Biological Matrices

The analysis of Piroxicam O-α-D-Glucuronide in biological matrices such as plasma, urine, and bile requires an effective sample preparation step to remove interfering substances and concentrate the analyte. scispace.comsemanticscholar.orgnih.gov The highly polar nature of glucuronides presents a challenge for extraction from aqueous biological fluids. scispace.com

Commonly used techniques include:

Protein Precipitation: This is a simple method where a protein-precipitating agent, such as acetonitrile or trichloroacetic acid, is added to the sample to remove proteins. nih.govscispace.com While quick, it may result in sample dilution. scispace.com

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. nih.govscribd.com For the extraction of polar glucuronides, the pH of the sample is often adjusted to an acidic pH to de-ionize the carboxylic acid group of the glucuronic acid moiety, thereby increasing its solubility in the organic phase. scispace.com A mixture of organic solvents may be required to efficiently extract both the parent drug and its glucuronide metabolite. scispace.com Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that is rapid and requires smaller solvent volumes. ijisrt.comscribd.com

Solid-Phase Extraction (SPE): SPE is a widely used and often preferred method for cleaning up complex samples. researchgate.netresearchgate.net It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. researchgate.net The analyte is then eluted with a small volume of a strong solvent. sigmaaldrich.com Reversed-phase SPE cartridges (e.g., C18 or polymeric) are commonly used for the extraction of drugs and their metabolites. scispace.comsigmaaldrich.com Care must be taken during the washing step to avoid the loss of the hydrophilic glucuronide. scispace.com Molecularly imprinted polymers (MIPs) offer a highly selective SPE approach, with sorbents designed to specifically bind to the glucuronide moiety. rsc.org

The choice of sample preparation technique depends on the specific analytical method, the biological matrix, and the required sensitivity. mdpi.com

The following table provides an overview of sample preparation techniques used for the analysis of drugs and their glucuronide metabolites in biological fluids:

TechniquePrincipleAdvantagesDisadvantagesReferences
Protein Precipitation Removal of proteins by adding a precipitating agent.Simple, fast.Sample dilution, potential for matrix effects. nih.govscispace.com
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Simple, low cost.Can be labor-intensive, may form emulsions, requires larger solvent volumes. nih.govscispace.comscribd.com
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted.High recovery, good clean-up, can be automated.Can be more expensive and time-consuming to develop methods. scispace.comresearchgate.netsigmaaldrich.com

Microextraction Techniques (e.g., Dispersive Liquid-Liquid Microextraction)

Microextraction techniques have gained prominence in analytical chemistry due to their efficiency, minimal use of organic solvents, and high enrichment factors, aligning with the principles of Green Analytical Chemistry. mdpi.comscribd.com These methods are particularly effective for pre-concentrating the Piroxicam aglycone after its release from the glucuronide conjugate in biological samples.

Dispersive Liquid-Liquid Microextraction (DLLME) is a widely applied technique for this purpose. nih.govresearchgate.net The core principle of DLLME involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent with a density higher than water) and a disperser solvent (a water-miscible solvent like methanol or acetonitrile) into the aqueous sample. nih.govijisrt.com This action creates a cloudy solution consisting of fine micro-droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for rapid mass transfer of the analyte from the aqueous phase to the organic phase. scribd.comijisrt.com Subsequent centrifugation separates the organic phase, now enriched with the analyte, for quantification. nih.gov

In the context of Piroxicam analysis, DLLME is typically performed after enzymatic hydrolysis of the urine or plasma sample. nih.gov Research has demonstrated the successful application of DLLME for extracting Piroxicam from human urine, followed by spectrophotometric determination. nih.gov Key parameters such as the choice and volume of the extraction and disperser solvents, sample pH, and salt concentration are optimized to achieve maximum extraction efficiency. nih.gov

Another advanced method is Salt-Induced Homogeneous Liquid–Liquid Microextraction (SI-HLLME). This technique involves creating a homogeneous solution by mixing the aqueous sample with a water-miscible organic solvent, such as acetonitrile. mdpi.com A salting-out agent is then added, which decreases the miscibility of the organic solvent in the aqueous phase, leading to the formation of a separate, analyte-rich organic layer. mdpi.com This method has been successfully combined with High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) for the determination of Piroxicam in human urine. mdpi.com

A variation known as Temperature-Controlled Ionic Liquid Dispersive Liquid Phase Microextraction (TCIL-DLPME) utilizes an ionic liquid as the extraction solvent. nih.gov The dispersion of the ionic liquid is facilitated by heating, and after extraction, the mixture is cooled, causing the ionic liquid phase to separate for analysis. nih.gov This method, followed by spectrofluorimetry, has also been developed for the quantification of Piroxicam. nih.gov

Table 1: Comparison of Microextraction Techniques for Piroxicam Analysis

ParameterDLLME with Spectrophotometry nih.govSI-HLLME with HPLC-DAD mdpi.comTCIL-DLPME with Spectrofluorimetry nih.gov
Analyte Piroxicam (after deconjugation)PiroxicamPiroxicam
Matrix Human UrineHuman UrinePharmaceutical & Biological Samples
Extraction Solvent Chloroform (70 µL)Acetonitrile (600 µL)[Hmim][PF₆] (Ionic Liquid, 55 mg)
Disperser Solvent Methanol (700 µL)Not applicable (Homogeneous Phase)Not applicable (Temperature-controlled)
Phase Separation CentrifugationAddition of Sodium Sulfate (B86663) & CentrifugationCooling in Ice-Water Bath
Sample pH 3.0 (Acetate Buffer)Not specified for extraction3.0
Key Advantage Rapid, high enrichment factorSimple, rapid, high throughputGreen chemistry (removes toxic solvents)

Enzymatic Deconjugation Strategies for Aglycone Analysis

The analysis of total Piroxicam in biological fluids requires the cleavage of the covalent bond between Piroxicam and glucuronic acid in its metabolite, Piroxicam O-β-D-Glucuronide. This process, known as deconjugation or hydrolysis, converts the polar glucuronide back into its more readily extractable and analyzable aglycone form, Piroxicam. sigmaaldrich.comcovachem.com While chemical hydrolysis can be used, enzymatic deconjugation is often preferred for its high specificity and milder reaction conditions, which minimize the degradation of the target analyte. covachem.com

The enzyme β-glucuronidase is routinely used for the specific hydrolysis of β-glucuronide linkages. sigmaaldrich.com These enzymes are sourced from various organisms, with preparations from mollusks like Helix pomatia and Patella vulgata, or from E. coli being common in analytical laboratories. sigmaaldrich.com It is noteworthy that molluskan preparations often contain significant sulfatase activity, which can be beneficial if sulfate conjugates are also present and need to be cleaved. sigmaaldrich.com

The deconjugation procedure involves incubating the biological sample (e.g., urine) with a solution containing β-glucuronidase under optimized conditions. nih.govijisrt.com The efficiency of the enzymatic reaction is highly dependent on several factors, including pH, temperature, incubation time, and enzyme concentration. nih.govsemanticscholar.org For the analysis of Piroxicam glucuronide in urine, studies have employed β-glucuronidase/aryl sulphatase from Helix pomatia. nih.gov The typical protocol involves buffering the urine sample to an optimal pH (around 5.0), adding the enzyme, and incubating the mixture at an elevated temperature (e.g., 56°C) for several hours to ensure complete hydrolysis. nih.govijisrt.com Following incubation, the sample is prepared for the extraction of the liberated Piroxicam aglycone. nih.gov

The success of this strategy is critical, as incomplete hydrolysis can lead to an underestimation of the total drug concentration, potentially resulting in false-negative findings in drug testing or inaccurate pharmacokinetic data. semanticscholar.org Therefore, the validation of the deconjugation step is essential, often by analyzing fortified control samples to ensure complete recovery of the aglycone. semanticscholar.org The ultimate goal of this enzymatic strategy is to enable the analysis of the parent aglycone, as the glucuronide itself may be inactive or have different biological properties. nih.gov

Table 2: Typical Conditions for Enzymatic Deconjugation of Piroxicam Glucuronide

ParameterReported Condition nih.govijisrt.com
Enzyme β-glucuronidase / aryl sulphatase (from Helix pomatia)
Biological Matrix Human Urine
Buffer Sodium Acetate Buffer (1.0 mol/L)
Optimal pH 5.0
Incubation Temperature 56°C
Incubation Time 6 hours
Post-Incubation Step Centrifugation
Purpose To hydrolyze Piroxicam O-β-D-Glucuronide to Piroxicam (aglycone) for subsequent extraction and analysis.

Preclinical Pharmacokinetic and Disposition Studies of Piroxicam O Alpha D Glucuronide

Absorption and Distribution Dynamics in Non-Human Models

Direct studies on the absorption of Piroxicam (B610120) O-α-D-glucuronide are limited, as it is a metabolite formed within the body. However, insights into its distribution can be gleaned from pharmacokinetic studies of the parent compound, piroxicam, in animal models, primarily rats. Following the administration of piroxicam, the drug undergoes hepatic metabolism, leading to the formation of Piroxicam O-α-D-glucuronide.

As a glucuronide conjugate, Piroxicam O-α-D-glucuronide is significantly more water-soluble than its parent compound. This increased hydrophilicity generally restricts its distribution into tissues compared to the more lipophilic piroxicam. While specific tissue distribution data for the glucuronide are not extensively detailed in the available literature, it is expected to be largely confined to the systemic circulation and organs involved in its elimination, such as the liver and kidneys.

Pharmacokinetic studies in rats have provided detailed parameters for the parent drug, piroxicam, which indirectly inform the context in which the glucuronide metabolite is formed and distributed. For instance, after intramuscular administration in rats, piroxicam is rapidly absorbed. ekb.eg The volume of distribution for piroxicam has been determined, although this parameter for the glucuronide metabolite itself is not specified. nih.gov

Table 1: Pharmacokinetic Parameters of Piroxicam in Normal and Joint-Inflamed Rats

ParameterNormal RatsJoint-Inflamed Rats
Absorption Half-Life (t₀.₅ab) 2.10 ± 0.345 hrs1.75 ± 0.100 hrs
Elimination Half-Life (t₀.₅el) 14.01 ± 0.730 hrs20.61 ± 0.921 hrs
Clearance (Cl/F) 0.12 ± 0.003 (mg/kg)/(μg/ml)/h0.08 ± 0.003 (mg/kg)/(μg/ml)/h
Mean Residence Time (MRT) 23.24 ± 0.666 hrs32.26 ± 1.261 hrs

Data derived from studies on piroxicam administration in rats. ekb.egekb.eg

Elimination Pathways and Excretion Mechanisms of the Glucuronide

The elimination of Piroxicam O-α-D-glucuronide is a critical step in the clearance of piroxicam from the body. As a hydrophilic conjugate, its primary routes of excretion are through the biliary and renal pathways.

Biliary Excretion: A significant elimination pathway for Piroxicam O-α-D-glucuronide is excretion into the bile. gla.ac.uk Studies have demonstrated the presence of large amounts of 5-hydroxypiroxicam glucuronide in the bile, indicating that this is a major route of clearance for the metabolite. gla.ac.uk This process is facilitated by transporters in the liver that actively secrete glucuronide conjugates into the bile. The extent of biliary excretion can vary between species, with molecular weight thresholds often influencing the preference for this pathway. nih.gov For many drug glucuronides, biliary excretion is a key step that can lead to enterohepatic circulation. researchgate.netnih.gov

Renal Excretion: While biliary excretion is prominent, renal excretion also contributes to the elimination of Piroxicam O-α-D-glucuronide. The parent drug, piroxicam, is extensively metabolized, with only a small fraction (less than 5%) being excreted unchanged in the urine. biomedres.us This suggests that the majority of the drug is eliminated in the form of its metabolites, including the glucuronide. The increased water solubility of the glucuronide conjugate facilitates its filtration by the glomerulus and subsequent excretion in the urine.

Enterohepatic Circulation and its Impact on Piroxicam O-α-D-Glucuronide Disposition

Enterohepatic circulation is a process where compounds excreted in the bile are reabsorbed in the intestine and returned to the systemic circulation. wikipedia.orgresearchgate.net This recycling can prolong the presence of a drug or its metabolites in the body. For Piroxicam O-α-D-glucuronide, the conditions for enterohepatic circulation are met due to its substantial excretion into the bile. gla.ac.uk

The process would involve the following steps:

Piroxicam O-α-D-glucuronide is transported from the liver into the bile.

The bile carries the glucuronide into the small intestine.

Intestinal bacteria, which produce β-glucuronidase enzymes, can hydrolyze the glucuronide, cleaving off the glucuronic acid moiety and regenerating the 5'-hydroxypiroxicam (B1141874) metabolite. researchgate.net

The less polar 5'-hydroxypiroxicam can then be reabsorbed across the intestinal wall back into the portal circulation, and subsequently the systemic circulation, where it can be re-conjugated in the liver.

Compartmental and Non-Compartmental Pharmacokinetic Modeling of Glucuronide Disposition

Pharmacokinetic modeling is a valuable tool for characterizing the absorption, distribution, metabolism, and excretion of drugs and their metabolites. While detailed pharmacokinetic models specifically for Piroxicam O-α-D-glucuronide are not extensively described in the available literature, modeling of the parent compound, piroxicam, has been performed.

Physiologically based pharmacokinetic (PBPK) models have been developed for piroxicam to understand the influence of factors such as genetic polymorphisms in metabolizing enzymes (e.g., CYP2C9) on its pharmacokinetics. researchgate.net These models incorporate physiological parameters and drug-specific properties to simulate the drug's behavior in the body.

Advanced Research Perspectives on Piroxicam O Alpha D Glucuronide

Theoretical Modeling of Glucuronidation Reactions and Enzyme Substrate Interactions

The biotransformation of piroxicam (B610120) is a complex process primarily involving hydroxylation by cytochrome P450 enzymes, particularly CYP2C9, to form 5'-hydroxypiroxicam (B1141874), which is then conjugated with glucuronic acid. fda.govpfizer.comwho.int Direct glucuronidation of piroxicam also occurs. pharmgkb.org The enzymes responsible for the glucuronidation of piroxicam and its hydroxylated metabolite are part of the UDP-glucuronosyltransferase (UGT) superfamily. criver.comnih.gov

Theoretical modeling and computational chemistry are increasingly utilized to predict the interactions between drug molecules like piroxicam and metabolizing enzymes. researchgate.net These models help in understanding the molecular behavior, reactivity, and properties of drug-enzyme complexes. researchgate.net For instance, physiologically based pharmacokinetic (PBPK) modeling has been successfully employed to describe the pharmacokinetics of piroxicam, especially concerning the genetic polymorphism of CYP2C9. researchgate.net These models can simulate plasma concentration-time profiles and predict pharmacokinetic parameters in individuals with different genotypes, which can influence the rate of formation of precursors for glucuronidation. researchgate.netnih.gov

Understanding the interaction between piroxicam and UGT enzymes at a molecular level is crucial. While specific models for piroxicam's interaction with UGTs are not extensively detailed in the provided results, the general principles of enzyme-substrate modeling apply. These models would typically involve docking simulations to predict the binding affinity and orientation of piroxicam within the active site of relevant UGT isoforms, such as UGT1A9 and UGT2B7, which are known to metabolize various NSAIDs. nih.govscience.gov The insights from such models can aid in predicting potential drug-drug interactions and inter-individual variability in piroxicam metabolism. drugbank.com

In Vitro-In Vivo Extrapolation (IVIVE) in Glucuronide Metabolism Prediction

In vitro-in vivo extrapolation (IVIVE) is a critical tool in drug development for predicting the in vivo pharmacokinetic properties of a drug from in vitro data. nih.gov For drugs like piroxicam that undergo significant glucuronidation, IVIVE aims to forecast their hepatic and intestinal clearance. nih.gov However, predicting glucuronidation using IVIVE presents several challenges. nih.gov

A key issue is the "latency" of UGT enzymes in microsomal preparations, where the active site is located within the lumen of the endoplasmic reticulum, creating a barrier for the substrate and the cofactor UDPGA. nih.gov This can lead to an underestimation of in vitro clearance. nih.gov The addition of detergents or albumin to in vitro incubation systems has been explored to overcome this and improve the accuracy of IVIVE for glucuronidation. science.govtandfonline.com

Studies have shown that for many drugs, including some NSAIDs, in vitro metabolism data from human liver microsomes or hepatocytes can be scaled to predict in vivo clearance with reasonable accuracy, often within a two- to three-fold error range. researchgate.nettandfonline.comresearchgate.net However, atypical kinetics, such as autoactivation and substrate inhibition, can complicate the interpretation of in vitro results for UGTs. tandfonline.com For piroxicam specifically, IVIVE models have been applied to understand its absorption and disposition, taking into account factors like dissolution and intestinal permeation. nih.gov

Key Parameters in IVIVE for Glucuronidation
ParameterDescriptionRelevance to Piroxicam O-alpha-D-Glucuronide
Intrinsic Clearance (CLint)The metabolic clearance of a drug in the absence of blood flow limitations.Determined in vitro using liver microsomes or hepatocytes to estimate the rate of glucuronide formation. ju.edu.jo
Fraction Unbound (fu)The fraction of drug not bound to plasma proteins. nih.govPiroxicam is highly protein-bound, which affects its availability for metabolism. nih.govnih.gov
Scaling FactorsFactors used to extrapolate in vitro data to the whole organ (e.g., microsomal protein per gram of liver).Essential for converting in vitro rates to in vivo clearance predictions.

Role of Glucuronide Conjugates in General Drug Disposition Mechanisms

Glucuronidation is a major phase II metabolic pathway that facilitates the elimination of a wide variety of compounds by making them more water-soluble. acs.orgnih.gov The formation of Piroxicam O-alpha-D-Glucuronide significantly alters the physicochemical properties of the parent drug, playing a crucial role in its disposition. rsc.org

Once formed, glucuronide conjugates are typically inactive and are readily excreted from the body, primarily in the urine and feces. fda.govresearchgate.net In the case of piroxicam, both the parent drug and its metabolites are eliminated through these routes. fda.govnih.gov The transport of glucuronide conjugates across cellular membranes is often mediated by efflux transporters, such as Multidrug Resistance-Associated Proteins (MRPs), which are present in the liver and kidney. nih.govru.nlphysiology.org These transporters actively pump the glucuronides into bile and urine for elimination. nih.gov

The disposition of glucuronides can also be influenced by enterohepatic circulation. nih.govresearchgate.net This process involves the excretion of the glucuronide into the bile, followed by hydrolysis back to the parent drug by bacterial β-glucuronidases in the intestine, and subsequent reabsorption of the parent drug. acs.orgrsc.org This can prolong the half-life of the drug in the body. nih.gov While enterohepatic recirculation is noted for piroxicam, the specific contribution of Piroxicam O-alpha-D-Glucuronide to this process requires further detailed investigation. nih.govwiley.com

Factors Influencing the Disposition of Glucuronide Conjugates
FactorDescriptionImpact on Piroxicam O-alpha-D-Glucuronide
Transporter Proteins (e.g., MRPs, OATPs)Mediate the efflux of glucuronides from cells into bile and urine. ru.nlphysiology.orgFacilitates the renal and biliary excretion of the glucuronide. nih.govru.nl
Enterohepatic RecirculationRecycling of the drug after biliary excretion and intestinal deconjugation. nih.govPotentially prolongs the elimination half-life of piroxicam. nih.gov
Renal ExcretionElimination of the water-soluble glucuronide via the kidneys. nih.govA major pathway for the removal of piroxicam metabolites from the body. fda.govnih.gov

Future Directions in Piroxicam O-alpha-D-Glucuronide Research

One promising avenue is the development of more sophisticated analytical techniques for the comprehensive profiling of glucuronide metabolites. acs.orgnih.gov Advanced mass spectrometry-based methods can help in the simultaneous detection and quantification of piroxicam and its various conjugates in biological samples, providing a more complete picture of its metabolic fate. acs.org

Further investigation into the specific UGT isoforms responsible for piroxicam glucuronidation and their genetic polymorphisms is warranted. This could lead to more personalized dosing strategies to minimize inter-individual variability in drug response and the risk of adverse effects. researchgate.netnih.gov

The biological activity of glucuronide conjugates is another area of growing interest. While generally considered inactive, some glucuronides have been found to possess pharmacological or even toxicological activity. acs.orgrsc.orgscispace.com Research into whether Piroxicam O-alpha-D-Glucuronide has any intrinsic activity or can be deconjugated back to active piroxicam in specific tissues could provide valuable insights. rsc.orgscispace.com

Finally, refining IVIVE and PBPK models will continue to be a priority. researchgate.netnih.gov Improving the prediction of human pharmacokinetics from in vitro data, particularly for complex pathways like glucuronidation, will aid in more efficient drug development and a better understanding of potential drug-drug interactions involving piroxicam. drugbank.comtandfonline.com

Q & A

Basic: How can Piroxicam O-β-D-Glucuronide be reliably identified and characterized in biological matrices?

Methodological Answer:

  • Analytical Techniques : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to distinguish the glucuronide metabolite from its parent compound, piroxicam. The molecular formula (C₂₁H₂₁N₃O₁₀S) and exact mass (507.095 g/mol) are critical for accurate identification.
  • Validation : Include internal standards (e.g., deuterated analogs) to ensure specificity and minimize matrix effects. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Basic: What physicochemical properties of Piroxicam O-β-D-Glucuronide are pivotal for preclinical formulation design?

Methodological Answer:

  • Key Parameters : Focus on water solubility (logP = 0.6) and polar surface area (207.69 Ų) , which influence bioavailability and permeability.
  • Formulation Strategies : Use hydrotropic agents (e.g., sodium benzoate) to enhance solubility, as demonstrated in piroxicam studies . For stability, employ lyophilization or pH-adjusted buffers (e.g., phosphate-buffered saline, pH 7.0) to prevent hydrolysis .

Advanced: How should in vitro experiments be designed to assess the metabolic stability of Piroxicam O-β-D-Glucuronide?

Methodological Answer:

  • Simulated Physiological Conditions : Incubate the compound in human liver microsomes (HLMs) or hepatocyte cultures to evaluate glucuronidation reversal. Monitor degradation via LC-MS/MS at timed intervals (e.g., 0, 30, 60, 120 minutes).
  • Control Variables : Include UDP-glucuronosyltransferase (UGT) inhibitors (e.g., bilirubin) to isolate enzyme-specific pathways .

Advanced: What methodologies are optimal for quantifying Piroxicam O-β-D-Glucuronide in pharmacokinetic studies?

Methodological Answer:

  • Sample Preparation : Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to isolate the metabolite from plasma.
  • Quantitative Analysis : Develop a validated LC-MS/MS protocol with a lower limit of quantification (LLOQ) ≤1 ng/mL. Cross-reference with fluorescence detection methods (e.g., nitrogen-doped graphene quantum dots) adapted for glucuronide specificity .

Advanced: How can the PICOT framework be applied to investigate the therapeutic efficacy of Piroxicam O-β-D-Glucuronide?

Methodological Answer:

  • PICOT Elements :
    • Population : Preclinical models (e.g., rodents with induced inflammation).
    • Intervention : Oral/intravenous administration of the glucuronide.
    • Comparison : Parent drug (piroxicam) or other NSAID metabolites.
    • Outcome : Plasma concentration-time profiles (AUC, Cₘₐₓ) and anti-inflammatory efficacy.
    • Time : Acute (24–48 hours) vs. chronic (7–14 days) exposure .
  • Data Synthesis : Use systematic review protocols to compare outcomes across studies .

Advanced: How can contradictions in reported solubility data for Piroxicam O-β-D-Glucuronide be resolved?

Methodological Answer:

  • Replicate Studies : Perform UV-spectrophotometric solubility assays under controlled conditions (e.g., 25°C, pH 6.8) .
  • Hydrotropic Screening : Test sodium benzoate (0.5–5% w/v) to assess concentration-dependent solubility enhancement. Use ANOVA to compare results across replicates (p < 0.05 threshold) .

Advanced: What experimental designs address formulation challenges for Piroxicam O-β-D-Glucuronide delivery systems?

Methodological Answer:

  • Design of Experiments (DoE) : Optimize transethosomal gel formulations using factors like surfactant ratio (Span 80:SPL 70) and drug loading (e.g., 0.5–2% w/w) .
  • In Vitro Release : Use Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) to model permeation. Analyze data via Higuchi or Korsmeyer-Peppas kinetics .

Advanced: How can researchers validate the role of Piroxicam O-β-D-Glucuronide in apoptosis pathways?

Methodological Answer:

  • Mechanistic Studies : Treat mesothelioma cell lines with the glucuronide ± cisplatin. Use flow cytometry (Annexin V/PI staining) and Western blotting (p21 expression) to quantify apoptosis .
  • Controls : Include siRNA knockdown of UGT enzymes to confirm metabolite-specific effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.